molecular formula C6H4ClNO2 B12954240 5-Chloro-6-hydroxypyridine-2-carbaldehyde

5-Chloro-6-hydroxypyridine-2-carbaldehyde

Cat. No.: B12954240
M. Wt: 157.55 g/mol
InChI Key: NPVSUCPECHJPPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-6-oxo-1,6-dihydropyridine-2-carbaldehyde is a heterocyclic compound with a pyridine ring structure It is characterized by the presence of a chlorine atom at the 5th position, a carbonyl group at the 6th position, and an aldehyde group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-oxo-1,6-dihydropyridine-2-carbaldehyde typically involves the use of Vilsmeier-Haack reagent (DMF-POCl3). The reaction mixture is refluxed for several hours to achieve the desired product . Another method involves the use of 2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide as a starting material, which undergoes sequential transformations to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the use of scalable synthetic routes involving readily available reagents and mild reaction conditions is essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-oxo-1,6-dihydropyridine-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: 5-Chloro-6-oxo-1,6-dihydropyridine-2-carboxylic acid.

    Reduction: 5-Chloro-6-hydroxy-1,6-dihydropyridine-2-carbaldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-6-oxo-1,6-dihydropyridine-2-carbaldehyde has several scientific research applications:

    Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibition and as a building block for bioactive molecules.

    Industry: Utilized in the production of materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-Chloro-6-oxo-1,6-dihydropyridine-2-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target enzyme.

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C6H4ClNO2

Molecular Weight

157.55 g/mol

IUPAC Name

5-chloro-6-oxo-1H-pyridine-2-carbaldehyde

InChI

InChI=1S/C6H4ClNO2/c7-5-2-1-4(3-9)8-6(5)10/h1-3H,(H,8,10)

InChI Key

NPVSUCPECHJPPN-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=O)C(=C1)Cl)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.